molecular formula C9H9N3O3 B2988871 1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1798702-11-0

1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2988871
CAS No.: 1798702-11-0
M. Wt: 207.189
InChI Key: YGEWPIOCTPZIIH-UHFFFAOYSA-N
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Description

1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms and a carboxylic acid group makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . This method allows for the formation of the pyrazolopyridine core structure. The reaction is usually carried out in the presence of trifluoroacetic acid as a catalyst, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazolopyridine core .

Scientific Research Applications

1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
  • 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
  • 4-hydroxy-2-quinolones

Uniqueness

1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 5-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Biological Activity

1,7-Dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1798702-11-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects.

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that certain pyrazolo derivatives can effectively suppress COX enzyme activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has been explored for its anticancer properties as well. Several studies have reported that compounds derived from this scaffold exhibit potent inhibitory effects against various cancer cell lines.

  • Inhibition of CDK Enzymes : Compounds based on the pyrazolo structure have shown selective inhibition against cyclin-dependent kinases (CDK2 and CDK9), with IC₅₀ values reported as low as 0.36 µM for CDK2 and 1.8 µM for CDK9 . This suggests a potential role in cancer therapy by targeting cell cycle regulation.
  • Cell Proliferation Studies : In vitro assays have demonstrated that these compounds can significantly inhibit the proliferation of human tumor cell lines such as HeLa and HCT116 .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : By inhibiting COX enzymes and CDKs, these compounds disrupt critical pathways involved in inflammation and cell cycle progression.
  • Modulation of Cytokine Production : Studies suggest that these compounds may also affect the production of key cytokines involved in inflammation and immune responses.

Case Studies

Several case studies highlight the efficacy of pyrazolo derivatives in preclinical models:

  • Carrageenan-Induced Paw Edema : In this model, compounds demonstrated significant anti-inflammatory effects comparable to standard treatments like indomethacin.
  • Cotton Pellet-Induced Granuloma : Similar compounds showed potent activity in reducing granuloma formation, further supporting their anti-inflammatory potential.

Properties

IUPAC Name

1,7-dimethyl-4-oxopyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-11-4-6(9(14)15)7(13)5-3-10-12(2)8(5)11/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEWPIOCTPZIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1N(N=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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